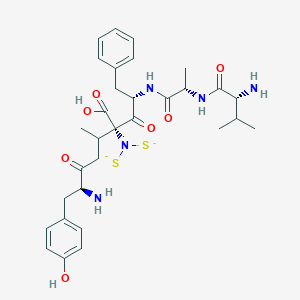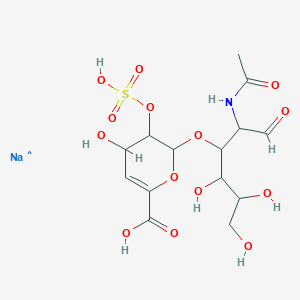
Deoxy-N-benzylnormetazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxy-N-benzylnormetazocine (also known as dezocine) is a synthetic opioid analgesic that was first synthesized in 1972. It is a derivative of the opioid agonist drug, metazocine, and is structurally similar to other opioids such as morphine and fentanyl. The unique chemical structure of dezocine allows it to bind to opioid receptors in the brain and spinal cord, producing analgesic effects.
Mechanism of Action
Dezocine acts as a partial agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. This unique mechanism of action allows for analgesic effects without the respiratory depression and other side effects associated with full mu-opioid receptor agonists.
Biochemical and Physiological Effects:
Dezocine has been shown to produce analgesia through its effects on the central nervous system. It has also been shown to inhibit the release of certain neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Advantages and Limitations for Lab Experiments
Dezocine has several advantages for use in laboratory experiments. It has a lower potential for abuse and dependence compared to other opioids, making it a safer option for researchers. However, its unique mechanism of action may make it less effective in certain experimental settings.
Future Directions
There are several potential future directions for research on dezocine. One area of interest is its potential use in the treatment of neuropathic pain, which is often difficult to treat with traditional analgesics. Another area of interest is its potential use in combination with other analgesics to produce synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of dezocine and its potential for use in the treatment of pain.
Synthesis Methods
The synthesis of dezocine involves several steps, including the reaction of benzylmagnesium chloride with 1,2,3,4-tetrahydroisoquinoline to form N-benzyl-1,2,3,4-tetrahydroisoquinoline. This intermediate is then treated with lithium aluminum hydride to reduce the benzyl group to a methyl group, yielding deoxy-N-benzylnormetazocine.
Scientific Research Applications
Dezocine has been extensively studied for its potential use as an analgesic in the treatment of pain. It has been shown to have a lower risk of respiratory depression and other side effects compared to other opioids such as morphine and fentanyl. Studies have also suggested that dezocine may have a lower potential for abuse and dependence.
properties
CAS RN |
147384-62-1 |
|---|---|
Product Name |
Deoxy-N-benzylnormetazocine |
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(1R,9R,13R)-10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C21H25N/c1-16-20-14-18-10-6-7-11-19(18)21(16,2)12-13-22(20)15-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3/t16-,20+,21+/m0/s1 |
InChI Key |
QAAXWTHVNTVMCJ-ZLGUVYLKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=CC=CC=C3[C@@]1(CCN2CC4=CC=CC=C4)C |
SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |
Canonical SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |
synonyms |
deoxy-N-benzylnormetazocine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















